molecular formula C11H12O6 B14354401 4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid CAS No. 90293-86-0

4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid

Katalognummer: B14354401
CAS-Nummer: 90293-86-0
Molekulargewicht: 240.21 g/mol
InChI-Schlüssel: MJHFIXTYPUOTJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid is an organic compound with the molecular formula C11H12O6 It is a derivative of benzoic acid, where the carboxyl group is esterified with 2-methoxyethanol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid typically involves the esterification of benzoic acid with 2-methoxyethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical pathways. The aromatic ring can also interact with hydrophobic pockets in proteins, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-{[(2-Hydroxyethoxy)carbonyl]oxy}benzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    4-{[(2-Ethoxyethoxy)carbonyl]oxy}benzoic acid: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid is unique due to the presence of the methoxyethoxy group, which imparts specific chemical properties such as increased solubility in organic solvents and potential for unique interactions with biological molecules.

Eigenschaften

CAS-Nummer

90293-86-0

Molekularformel

C11H12O6

Molekulargewicht

240.21 g/mol

IUPAC-Name

4-(2-methoxyethoxycarbonyloxy)benzoic acid

InChI

InChI=1S/C11H12O6/c1-15-6-7-16-11(14)17-9-4-2-8(3-5-9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13)

InChI-Schlüssel

MJHFIXTYPUOTJN-UHFFFAOYSA-N

Kanonische SMILES

COCCOC(=O)OC1=CC=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.